![molecular formula C26H12O8 B14275711 5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 161204-33-7](/img/structure/B14275711.png)
5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to benzofuran dione units through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) typically involves the reaction of naphthalene-2,3-diol with suitable benzofuran dione derivatives. One common method includes the use of potassium carbonate (K₂CO₃) as a base and acetonitrile as a solvent. The reaction mixture is refluxed for an extended period, usually around 24 hours, to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Solvents like dichloromethane (DCM) and acetonitrile are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Aplicaciones Científicas De Investigación
5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of 5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bis(1,3-isobenzofurandione): Similar structure but with a biphenyl core instead of naphthalene.
5,5’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(2-methylisoindoline-1,3-dione): Contains a propane-diylbis core with phenylene linkages.
Uniqueness
The uniqueness of 5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) lies in its naphthalene core, which imparts distinct electronic properties and reactivity compared to similar compounds with different core structures. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photonics .
Propiedades
Número CAS |
161204-33-7 |
|---|---|
Fórmula molecular |
C26H12O8 |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
5-[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]naphthalen-2-yl]oxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C26H12O8/c27-23-17-7-5-15(11-19(17)25(29)33-23)31-21-9-13-3-1-2-4-14(13)10-22(21)32-16-6-8-18-20(12-16)26(30)34-24(18)28/h1-12H |
Clave InChI |
QTOPWYYZCLYCAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)OC3=CC4=C(C=C3)C(=O)OC4=O)OC5=CC6=C(C=C5)C(=O)OC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
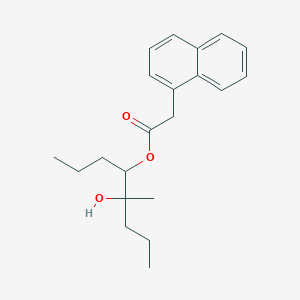

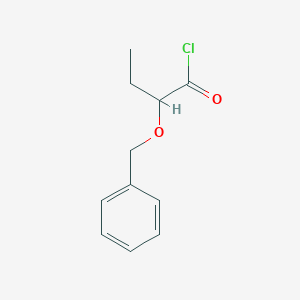

![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
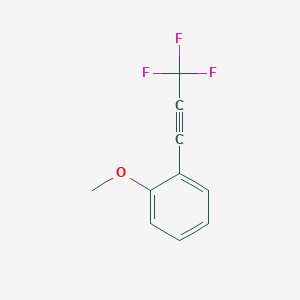
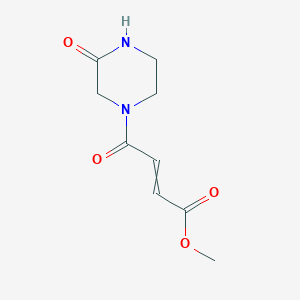
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
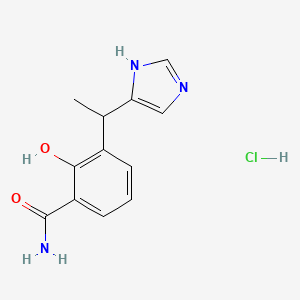
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
